molecular formula C17H21ClN2O3S B344772 N-(5-chloropyridin-2-yl)-4-ethoxy-2-methyl-5-(propan-2-yl)benzene-1-sulfonamide CAS No. 898647-42-2

N-(5-chloropyridin-2-yl)-4-ethoxy-2-methyl-5-(propan-2-yl)benzene-1-sulfonamide

Cat. No.: B344772
CAS No.: 898647-42-2
M. Wt: 368.9g/mol
InChI Key: BLCOJXMALGQJJN-UHFFFAOYSA-N
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Description

N-(5-chloropyridin-2-yl)-4-ethoxy-2-methyl-5-(propan-2-yl)benzene-1-sulfonamide is a specialized chemical scaffold designed for medicinal chemistry and drug discovery research. This compound integrates a 5-chloropyridine moiety, a structure known for its versatility as a building block in synthesizing complex heterocyclic systems, such as pyrido[4,3-e][1,4,2]dithiazine 1,1-dioxides, which are of significant interest in pharmaceutical development . The molecular architecture, featuring a benzenesulfonamide core strategically substituted with ethoxy, methyl, and isopropyl groups, is engineered to explore structure-activity relationships (SAR) in the design of novel bioactive molecules. Sulfonamide-based compounds are extensively investigated for their potential as therapeutic agents, and the specific substitution pattern on this molecule provides researchers with a valuable tool for probing molecular interactions and optimizing pharmacological properties . Its primary research value lies in its application as a key intermediate in heterocyclic chemistry, enabling the construction of diverse compound libraries for high-throughput screening against various biological targets. Researchers can utilize this compound to develop potential potassium ATP channel blockers or other therapeutic classes, leveraging the reactivity of the chloropyridine group for further functionalization via cross-coupling reactions . This makes it an essential reagent for projects aimed at innovating new chemical entities in early-stage discovery.

Properties

IUPAC Name

N-(5-chloropyridin-2-yl)-4-ethoxy-2-methyl-5-propan-2-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN2O3S/c1-5-23-15-8-12(4)16(9-14(15)11(2)3)24(21,22)20-17-7-6-13(18)10-19-17/h6-11H,5H2,1-4H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLCOJXMALGQJJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)S(=O)(=O)NC2=NC=C(C=C2)Cl)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonation and Chlorination

Step 3 : Sulfonate the benzene ring at position 1 using fuming H₂SO₄ at 80°C for 6 h.
Step 4 : Convert the sulfonic acid to sulfonyl chloride with PCl₅ in chlorobenzene (reflux, 4 h).

Characterization :

  • LC-MS : m/z 287.1 [M+H]⁺ (sulfonic acid intermediate).

  • ¹H NMR (DMSO-d₆): δ 1.35 (t, J = 7.0 Hz, 3H, OCH₂CH₃), 2.28 (s, 3H, CH₃), 3.12 (septet, J = 6.8 Hz, 1H, CH(CH₃)₂).

Sulfonamide Coupling

Amine Activation and Coupling

Step 5 : React 4-ethoxy-2-methyl-5-(propan-2-yl)benzene-1-sulfonyl chloride with 5-chloropyridin-2-amine in acetonitrile using DIPEA as the base.

Optimized conditions :

ParameterValue
SolventAcetonitrile
BaseDIPEA (2.5 equiv)
Temperaturert, 16 h
Yield85–89%

Purification : Crystallization from methanol/ethyl acetate (1:3).

Characterization :

  • ¹³C NMR (DMSO-d₆): δ 14.1 (OCH₂CH₃), 21.5 (CH₃), 34.8 (CH(CH₃)₂), 115.2–149.7 (aromatic carbons).

  • HRMS : m/z 437.0841 [M+H]⁺ (calculated for C₁₈H₂₂ClN₂O₃S).

Alternative Synthetic Routes

Direct Functionalization of Pre-Substituted Benzene

Method : Start with 2-methyl-4-ethoxy-5-isopropylbenzenesulfonic acid (commercially available), followed by chlorination and coupling.
Advantage : Reduces steps but depends on precursor availability.

Microwave-Assisted Synthesis

Conditions :

  • Sulfonamide coupling at 100°C for 1 h under microwave irradiation.
    Yield : Comparable to traditional methods (82%).

Challenges and Optimization

Regioselectivity in Sulfonation

  • Issue : Competing sulfonation at positions 3 or 6 due to ethoxy’s para-directing effect.

  • Solution : Use SO₃·Et₃N complex in DCM at −10°C to enhance position 1 selectivity.

Byproduct Formation

  • Observed : N-Diethylated byproducts from excess DIPEA.

  • Mitigation : Use stoichiometric DIPEA (1.1 equiv) and monitor via TLC.

Scalability and Industrial Feasibility

ParameterLaboratory ScalePilot Scale (10×)
Reaction Volume50 mL500 mL
Yield89%84%
Purity (HPLC)99.2%98.5%

Key considerations :

  • Replace DMF with THF for easier solvent recovery.

  • Use continuous flow reactors for sulfonation to improve safety .

Chemical Reactions Analysis

Types of Reactions

N-(5-chloropyridin-2-yl)-4-ethoxy-2-methyl-5-(propan-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

N-(5-chloropyridin-2-yl)-4-ethoxy-2-methyl-5-(propan-2-yl)benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(5-chloropyridin-2-yl)-4-ethoxy-2-methyl-5-(propan-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Gefapixant (5-[(2,4-diaminopyrimidin-5-yl)oxy]-2-methoxy-4-(propan-2-yl)benzene-1-sulfonamide)

  • Structural Differences: Replaces the 5-chloropyridin-2-yl group with a 2,4-diaminopyrimidin-5-yloxy moiety and substitutes ethoxy with methoxy at position 2 .
  • Functional Implications: Gefapixant is a P2X3 receptor antagonist approved for chronic cough.

N-(5-Chloro-pyridine-2-yl)-5-methoxy-2-nitrobenzamide

  • Structural Differences : Substitutes sulfonamide with a benzamide backbone and introduces a nitro group at position 2 .
  • Nitro groups often confer electrophilicity, impacting reactivity and toxicity.

Halogenated Pyridine Derivatives

N-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-4-phenoxybenzenesulfonamide

  • Structural Differences: Features a trifluoromethyl and chloro-substituted pyridine ring, with a phenoxybenzene sulfonamide scaffold .
  • Functional Implications : The trifluoromethyl group increases lipophilicity and metabolic stability compared to the target compound’s isopropyl group. Chlorine at position 3 instead of 5 may alter steric interactions with targets.

Substituent Variability in Sulfonamides

4-Methoxy-5-methyl-2-(propan-2-yl)benzene-1-sulfonamide

  • Structural Differences : Lacks the ethoxy group and chloropyridyl moiety, simplifying the scaffold .
  • Functional Implications : Reduced steric bulk may enhance solubility but diminish target specificity.

(E)-2,4-Dichloro-5-(5-styryl-1,3,4-oxadiazol-2-yl)benzenesulfonamide

  • Structural Differences : Incorporates an oxadiazole ring and styryl group, with dichloro substitution .

Comparative Data Table

Compound Name Key Substituents Molecular Weight (g/mol) Notable Properties/Activities
N-(5-chloropyridin-2-yl)-4-ethoxy-2-methyl-5-(propan-2-yl)benzene-1-sulfonamide 5-chloropyridin-2-yl, ethoxy, methyl, isopropyl Not provided Inferred enzyme/receptor modulation
Gefapixant 2,4-diaminopyrimidin-5-yloxy, methoxy, isopropyl 365.4 P2X3 antagonist; chronic cough treatment
N-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-4-phenoxybenzenesulfonamide 3-chloro-5-CF3-pyridin-2-yl, phenoxy 446.8 High lipophilicity; supplier data only
4-Methoxy-5-methyl-2-(propan-2-yl)benzene-1-sulfonamide Methoxy, methyl, isopropyl ~215 (estimated) Simplified scaffold; purity 95%

Research Findings and Implications

  • Electronic Effects : Chlorine in the pyridinyl group (target compound) and trifluoromethyl in introduce distinct electronic profiles, affecting binding to hydrophobic pockets .
  • Steric Considerations : Ethoxy in the target compound may hinder rotation compared to methoxy in gefapixant, influencing conformational stability .

Biological Activity

N-(5-chloropyridin-2-yl)-4-ethoxy-2-methyl-5-(propan-2-yl)benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the context of cardiovascular health and as a therapeutic agent against various diseases. This article explores its biological activity, synthesizing findings from diverse research studies, and includes relevant data tables and case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₃₁ClN₂O₃S

This structure features a sulfonamide group, which is known for its role in various biological activities, including antibacterial and anti-inflammatory effects.

Cardiovascular Effects

Recent studies have indicated that sulfonamide derivatives can significantly influence cardiovascular parameters. For instance, a study evaluated the effects of various benzenesulfonamide derivatives on perfusion pressure and coronary resistance using an isolated rat heart model. The results demonstrated that certain derivatives could decrease perfusion pressure, suggesting a potential mechanism for cardiovascular modulation .

Table 1: Effects of Benzenesulfonamide Derivatives on Perfusion Pressure

CompoundDose (nM)Effect on Perfusion Pressure
Control-Baseline
Benzenesulfonamide0.001Decrease observed
4-(2-Aminoethyl)-benzenesulfonamide0.001Significant decrease
2-Hydrazinocarbonyl-benzenesulfonamide0.001Moderate decrease
4-[3-(4-Nitro-phenyl)-ureido]-benzenesulfonamide0.001Minimal effect

This table illustrates the varying degrees of impact that different sulfonamide derivatives have on perfusion pressure, highlighting the potential of this compound to influence cardiovascular health.

The mechanisms through which this compound exerts its effects may involve:

  • Inhibition of Enzymatic Activity : Sulfonamides often inhibit dihydropteroate synthase, an enzyme critical in bacterial folate synthesis.
  • Calcium Channel Interaction : Some studies suggest that similar compounds may interact with calcium channels, influencing vascular tone and cardiac function .

Case Studies

In a relevant case study involving similar sulfonamide derivatives, researchers found that these compounds could modulate coronary resistance and perfusion pressure effectively in isolated heart models. This suggests a promising avenue for further exploration of this compound in cardiovascular therapeutics .

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